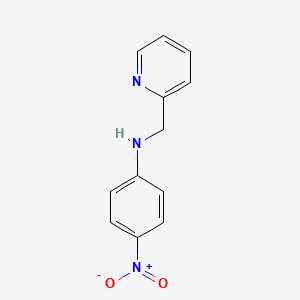

4-nitro-N-(pyridin-2-ylmethyl)aniline

Übersicht

Beschreibung

4-nitro-N-(pyridin-2-ylmethyl)aniline is an organic compound with the molecular formula C12H11N3O2 and a molecular weight of 229.23 g/mol . This compound is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and a pyridin-2-ylmethyl group attached to the nitrogen atom of the aniline. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(pyridin-2-ylmethyl)aniline typically involves the reaction of 4-nitroaniline with pyridin-2-ylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

4-nitro-N-(pyridin-2-ylmethyl)aniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 4-amino-N-(pyridin-2-ylmethyl)aniline.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-NPA serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to play a significant role in developing anti-cancer and anti-inflammatory agents. The compound's ability to modulate biological pathways makes it a valuable candidate for drug design.

Case Study: Anti-Cancer Agents

Research has demonstrated that derivatives of 4-NPA exhibit inhibitory effects on tumor-relevant enzymes such as NADPH quinone oxidoreductase. These compounds have shown promise in blocking P-glycoprotein (P-gp) efflux pumps in tumor cells, thereby enhancing the efficacy of chemotherapeutic agents .

Agricultural Chemistry

In the field of agrochemicals, 4-NPA is utilized in formulating effective herbicides and pesticides. Its effectiveness against various pests contributes to improved crop yields and protection against agricultural threats.

Case Study: Insecticidal Properties

Studies indicate that compounds similar to 4-NPA demonstrate insecticidal activity against mosquito larvae, suggesting potential applications in pest control strategies . The compound's ability to interact with biological systems can be leveraged to develop new insecticides.

Material Science

4-NPA is also employed in the development of specialty polymers and coatings. Its unique chemical properties contribute to the durability and resistance of materials against environmental factors.

Data Table: Properties of 4-NPA in Material Science

| Property | Description |

|---|---|

| Chemical Structure | Nitro group at para position of aniline |

| Durability | Enhanced resistance to environmental factors |

| Applications | Specialty coatings, polymer formulations |

Analytical Chemistry

In analytical chemistry, 4-NPA acts as a reagent that aids in the detection and quantification of other compounds. Its role enhances the accuracy of chemical analyses, making it an essential tool in laboratories.

Case Study: Reagent Applications

The compound has been used effectively in various analytical techniques, allowing for improved detection limits and specificity in assays .

Research in Organic Synthesis

As a building block in organic synthesis, 4-NPA allows researchers to create complex molecules with tailored properties for various applications. Its versatility makes it a valuable component in synthetic pathways.

Data Table: Synthetic Pathways Involving 4-NPA

| Reaction Type | Description |

|---|---|

| Coupling Reactions | Used to synthesize complex organic molecules |

| Functionalization | Nitro group can be reduced to amine for further modifications |

Wirkmechanismus

The mechanism of action of 4-nitro-N-(pyridin-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules such as proteins and nucleic acids. These interactions can result in the modulation of enzyme activity, alteration of cellular signaling pathways, and induction of oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-nitro-N-(2-thienylmethylene)aniline

- N,N-dimethyl-4-(4-nitro-1-naphthylazo)aniline

- 2-methyl-4-nitro-N-(piperonylidene)aniline

- N,N-diethyl-4-(2-pyridyl)aniline

- 2-nitro-N-(1-phenylethyl)aniline

Uniqueness

4-nitro-N-(pyridin-2-ylmethyl)aniline is unique due to the presence of both a nitro group and a pyridin-2-ylmethyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry, making it a valuable compound for scientific studies and industrial processes .

Biologische Aktivität

4-nitro-N-(pyridin-2-ylmethyl)aniline (4-NPA) is a compound of interest in medicinal chemistry due to its unique structural features, which include a nitro group, an aniline moiety, and a pyridine ring. This article explores the biological activity of 4-NPA, focusing on its potential applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

4-NPA is characterized by the following molecular structure:

- Molecular Formula : CHNO

- Functional Groups : Nitro group (-NO), aniline (-NH), and pyridine ring.

Table 1: Structural Comparison of Related Compounds

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 4-Chloro-N-(pyridin-2-ylmethyl)aniline | Structure | Antimicrobial activity |

| N,N-Di(pyridin-2-ylmethyl)aniline | Structure | Coordination chemistry applications |

| 4-Amino-N-(pyridin-2-ylmethyl)aniline | Structure | Potential for drug development |

Antimicrobial Properties

Research indicates that 4-NPA exhibits significant antimicrobial activity. The presence of the nitro group enhances its ability to interact with biological targets, making it effective against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study assessing the antibacterial properties of nitroaniline derivatives, 4-NPA demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

- Staphylococcus aureus : MIC = 0.025 mg/mL

- Escherichia coli : MIC = 0.020 mg/mL

These findings suggest that 4-NPA could be a promising candidate for developing new antimicrobial agents .

The mechanism by which 4-NPA exerts its biological effects involves multiple pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism.

- Cell Membrane Disruption : Interaction with bacterial cell membranes can lead to increased permeability and cell lysis.

- Chelation Properties : The pyridine ring can chelate metal ions, potentially disrupting essential metal-dependent enzymatic processes within microorganisms .

Potential Applications

Given its biological activity, 4-NPA has potential applications in various fields:

- Pharmaceutical Development : As a lead compound for designing new antibiotics.

- Agriculture : Possible use as a biopesticide due to its antimicrobial properties.

- Coordination Chemistry : Its ability to form complexes with metal ions can be exploited in material science .

Comparative Analysis with Similar Compounds

When compared to other nitroaniline derivatives, 4-NPA's unique structure provides distinct advantages in biological activity.

Table 2: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Notable Differences |

|---|---|---|

| 4-Nitroaniline | Moderate | Lacks pyridine moiety |

| 4-Amino-N-(pyridin-2-ylmethyl)aniline | High | Amino group instead of nitro |

| N,N-Di(pyridin-2-ylmethyl)aniline | Low | No nitro group |

Eigenschaften

IUPAC Name |

4-nitro-N-(pyridin-2-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-15(17)12-6-4-10(5-7-12)14-9-11-3-1-2-8-13-11/h1-8,14H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXSTQPPQQKJNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.